

Application Notes and Protocols for Dipentylacetic Acid (2-Pentylheptanoic Acid)

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Compound of Interest

Compound Name: Dipentylacetic acid

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This document provides detailed information on the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **dipentylacetic acid**, also known as 2-pentylheptanoic acid. It includes predicted spectral data, standardized experimental protocols for data acquisition, and visualizations of relevant biochemical pathways.

Introduction

Dipentylacetic acid is a branched-chain fatty acid. Branched-chain fatty acids are gaining interest in research due to their diverse biological activities, including roles in metabolic regulation, inflammation, and cellular signaling.[1][2][3] Accurate analytical characterization using techniques like NMR and MS is crucial for studying its metabolic fate, identifying it in complex biological matrices, and for quality control in synthetic applications.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectral data for **dipentylacetic acid** in public databases, the following tables summarize predicted ^1H and ^{13}C NMR chemical shifts and a plausible mass spectrometry fragmentation pattern. These predictions are based on established principles of NMR and MS for carboxylic acids and alkanes.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **Dipentylacetic Acid**

Atom Number	Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
1	-COOH	10.0 - 13.0	Broad Singlet	1H
2	-CH(CH ₂)-	2.2 - 2.5	Multiplet	1H
3, 3'	-CH ₂ CH(COOH)-	1.4 - 1.7	Multiplet	4H
4, 4'	-CH ₂ CH ₂ CH(COOH)-	1.2 - 1.4	Multiplet	4H
5, 5'	-CH ₂ CH ₂ CH ₃	1.2 - 1.4	Multiplet	4H
6, 6'	-CH ₂ CH ₃	0.8 - 1.0	Triplet	6H

Note: Chemical shifts are referenced to TMS (0 ppm) and can be influenced by the solvent used.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Dipentylacetic Acid**

Atom Number	Carbon	Predicted Chemical Shift (ppm)
1	-COOH	178 - 182
2	-CH(CH ₂)-	45 - 50
3, 3'	-CH ₂ CH(COOH)-	30 - 35
4, 4'	-CH ₂ CH ₂ CH(COOH)-	28 - 32
5, 5'	-CH ₂ CH ₂ CH ₃	22 - 26
6, 6'	-CH ₂ CH ₃	13 - 15

Note: Chemical shifts are referenced to TMS (0 ppm).

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for **Dipentylacetic Acid** (Electron Ionization)

m/z	Proposed Fragment
200	[M] ⁺ (Molecular Ion)
183	[M - OH] ⁺
155	[M - COOH] ⁺
143	[M - C ₄ H ₉] ⁺ (Loss of pentyl radical)
115	[M - C ₆ H ₁₃] ⁺ (Loss of hexyl radical)
73	[CH(CH ₃)COOH] ⁺
60	[CH ₃ COOH+H] ⁺ (McLafferty rearrangement)

Experimental Protocols

The following are detailed protocols for the acquisition of NMR and MS data for **dipentylacetic acid**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of **dipentylacetic acid**.

Materials:

- **Dipentylacetic acid** sample
- Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
- Tetramethylsilane (TMS) as an internal standard
- NMR tubes (5 mm)

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of **dipentylacetic acid** in approximately 0.6 mL of CDCl_3 in a clean, dry vial.
 - Add a small amount of TMS (typically 1-2 μL) as an internal reference.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-14 ppm).
 - Use a standard pulse sequence for proton NMR (e.g., 'zg30').
 - Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
 - Acquire the spectrum.
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum.
 - Set the number of scans to achieve an adequate signal-to-noise ratio (can range from hundreds to thousands of scans depending on sample concentration and spectrometer).

sensitivity).

- Acquire the spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the TMS signal (0.00 ppm for both ^1H and ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integration values.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of **dipentylacetic acid** using GC-MS.

Materials:

- **Dipentylacetic acid** sample
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
- Anhydrous solvent (e.g., pyridine or acetonitrile)
- GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Derivatization (for improved volatility):
 - Dissolve approximately 1 mg of **dipentylacetic acid** in 100 μL of anhydrous pyridine in a reaction vial.

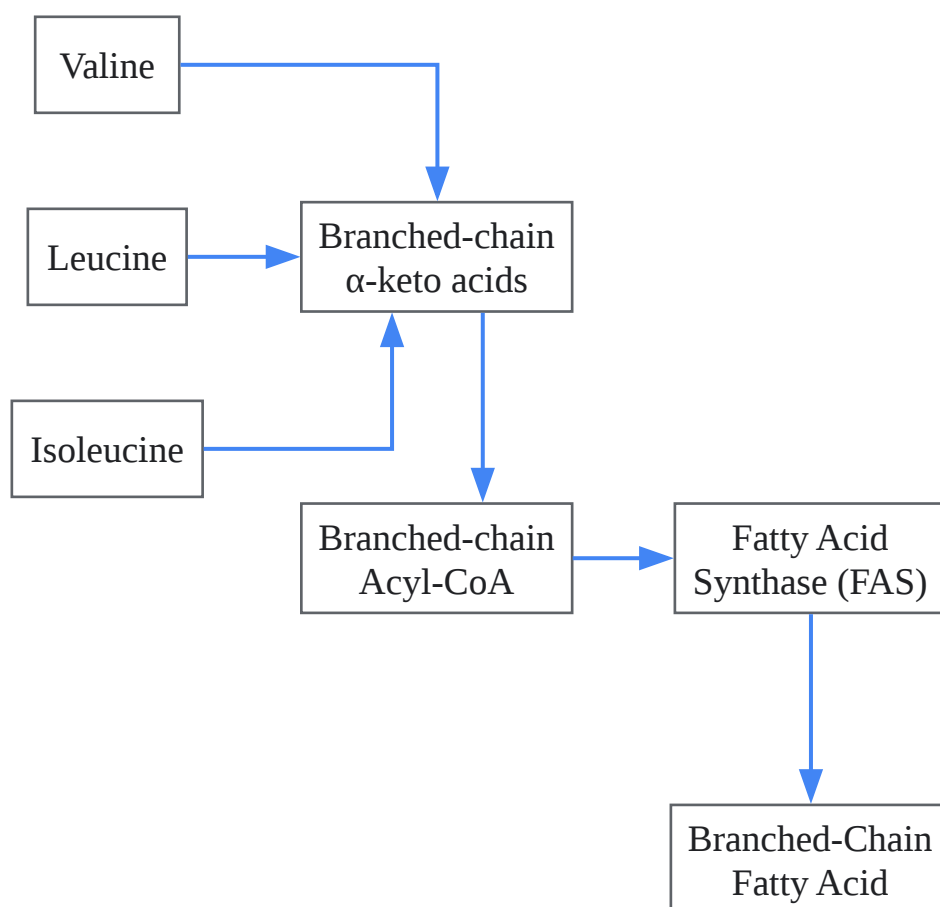
- Add 100 μ L of BSTFA + 1% TMCS.
- Seal the vial and heat at 60-70°C for 30 minutes.
- Allow the sample to cool to room temperature before injection.
- GC-MS Instrument Setup:
 - Injector: Set to a temperature of 250°C.
 - Oven Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 280°C at a rate of 10°C/minute.
 - Final hold: Hold at 280°C for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - MS Detector:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 400.
 - Source temperature: 230°C.
 - Quadrupole temperature: 150°C.
- Sample Injection and Analysis:
 - Inject 1 μ L of the derivatized sample into the GC-MS.
 - Acquire the data.
- Data Analysis:

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized **dipentylacetic acid**.
- Extract the mass spectrum for this peak.
- Interpret the fragmentation pattern to confirm the structure. The mass of the silylated derivative will be 72 mass units higher than the parent compound.

Visualizations

Biosynthesis of Branched-Chain Fatty Acids

Branched-chain fatty acids are synthesized in some bacteria and organisms through pathways that utilize branched-chain amino acids as precursors.[4] The diagram below illustrates a simplified workflow of this process.

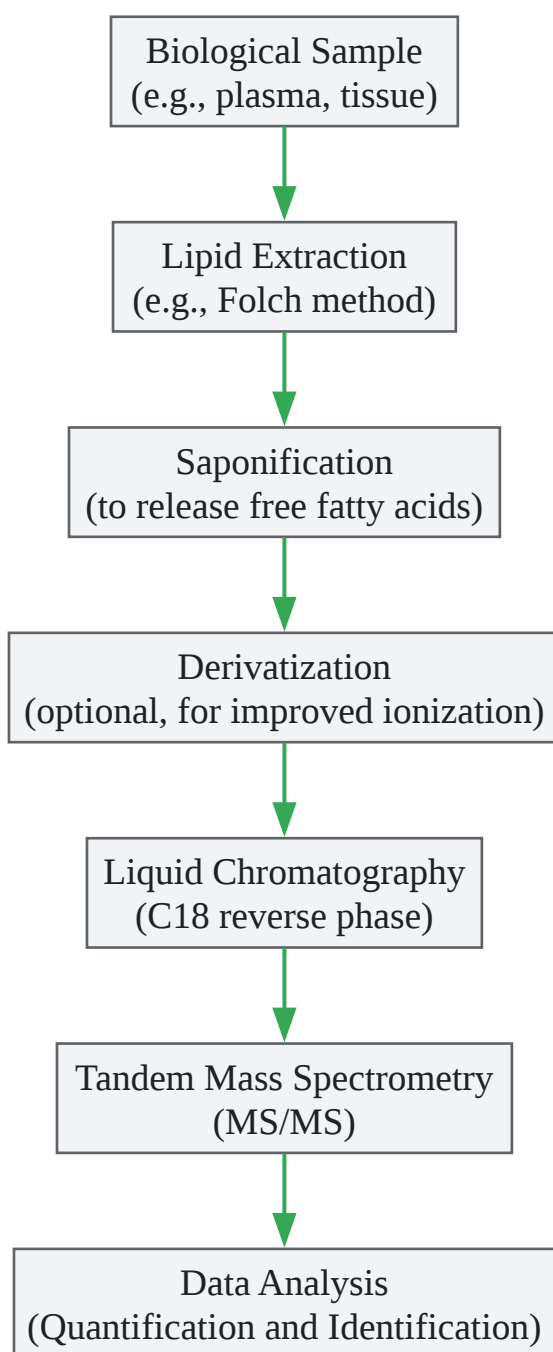


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Caption: Biosynthesis of branched-chain fatty acids from amino acid precursors.

General Workflow for LC-MS/MS Analysis of Fatty Acids

The following diagram outlines a typical workflow for the analysis of fatty acids, including branched-chain fatty acids like **dipentylacetic acid**, from a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).



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Caption: Workflow for fatty acid analysis by LC-MS/MS.

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